4-[2-(benzyloxy)ethyl]morpholine
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Overview
Description
4-[2-(Benzyloxy)ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(benzyloxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(benzyloxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Morpholine+2-(Benzyloxy)ethyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(benzyloxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the benzyloxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[2-(benzyloxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(benzyloxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Morpholine: The parent compound, which lacks the benzyloxyethyl group.
N-Benzylmorpholine: A similar compound with a benzyl group attached to the nitrogen atom of the morpholine ring.
4-(2-Hydroxyethyl)morpholine: A compound with a hydroxyethyl group instead of a benzyloxyethyl group.
Uniqueness: 4-[2-(benzyloxy)ethyl]morpholine is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
79089-65-9 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2-phenylmethoxyethyl)morpholine |
InChI |
InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)12-16-11-8-14-6-9-15-10-7-14/h1-5H,6-12H2 |
InChI Key |
ZFWRTOGKYLEMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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